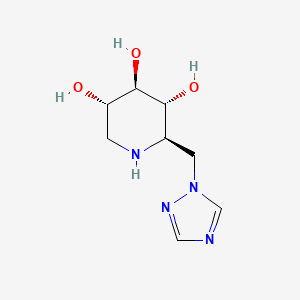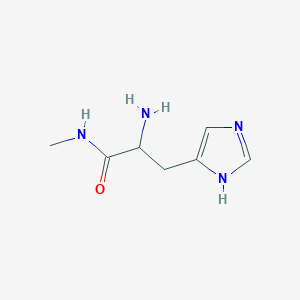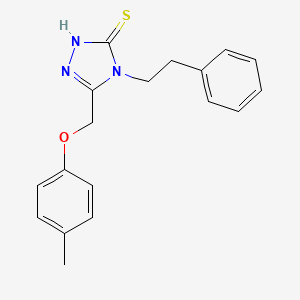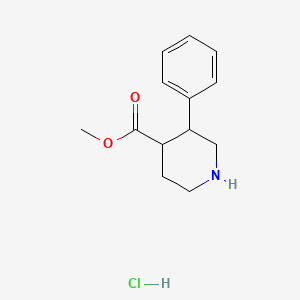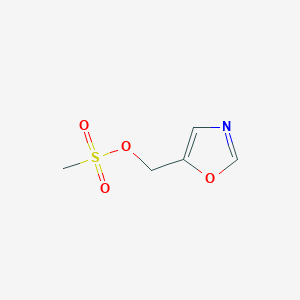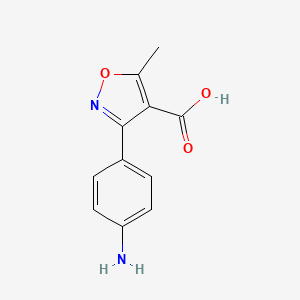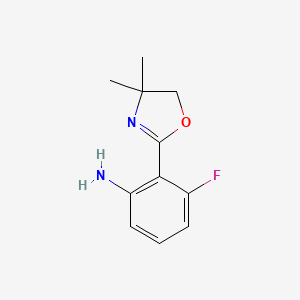
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline is an organic compound that features both an oxazoline ring and a fluorinated aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline typically involves the formation of the oxazoline ring followed by the introduction of the fluorinated aniline group. One common method starts with the reaction of 2-amino-3-fluorobenzonitrile with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as phosphorus oxychloride to form the oxazoline ring. The reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction can produce various amines.
科学研究应用
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline involves its interaction with molecular targets such as enzymes or receptors. The oxazoline ring and fluorinated aniline moiety can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4,5-dimethoxyaniline: Contains additional methoxy groups, which can influence its chemical properties and applications.
Uniqueness
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline is unique due to the presence of both the oxazoline ring and the fluorinated aniline group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H13FN2O |
|---|---|
分子量 |
208.23 g/mol |
IUPAC 名称 |
2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-3-fluoroaniline |
InChI |
InChI=1S/C11H13FN2O/c1-11(2)6-15-10(14-11)9-7(12)4-3-5-8(9)13/h3-5H,6,13H2,1-2H3 |
InChI 键 |
YYVQLSRKUSXDFG-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(=N1)C2=C(C=CC=C2F)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


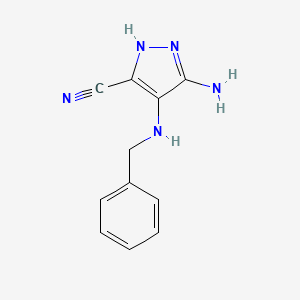
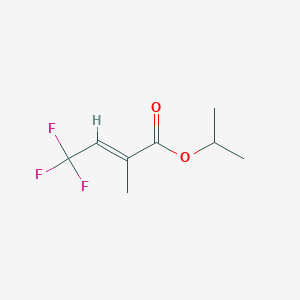

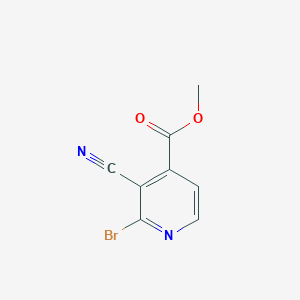
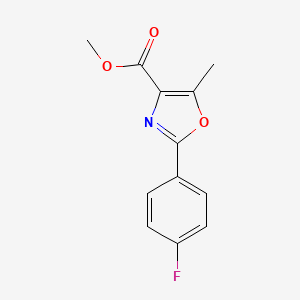
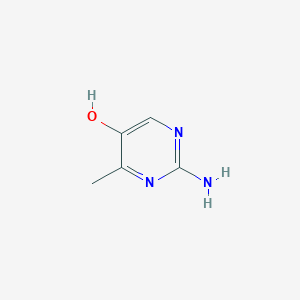
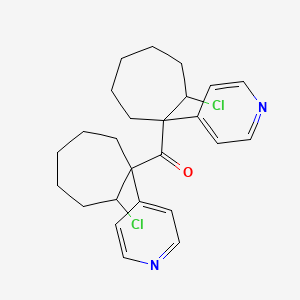
![4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765495.png)
